molecular formula C9H13N3O4 B1201005 Histopine CAS No. 25303-09-7

Histopine

Cat. No.: B1201005
CAS No.: 25303-09-7
M. Wt: 227.22 g/mol
InChI Key: KEMGAOPOGGLPBQ-MSZQBOFLSA-N
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Scientific Research Applications

Chemical Structure and Synthesis

Histopine is characterized by its structure as N-(1-carboxyethyl) histidine, which can exist in diastereomeric forms. It is synthesized through the reductive alkylation of (S)-histidine with pyruvic acid and sodium cyanoborohydride. Notably, only one diastereomer, (R)-N-(1-carboxyethyl)-(S)-histidine, supports the growth of Agrobacterium tumefaciens, while the other is inactive .

Biological Functions

This compound plays a significant role in the interaction between plants and Agrobacterium tumefaciens, a bacterium responsible for crown gall disease in plants. The compound acts as a signaling molecule that facilitates the transfer of genetic material from the bacterium to the plant cells. This process is crucial for understanding plant-pathogen interactions and developing biotechnological applications such as genetic engineering in crops .

Potential Therapeutic Applications

Recent studies have suggested that this compound may have therapeutic potential. Its structural similarity to other biologically active compounds allows for exploration in various medical fields:

  • Antimicrobial Activity : this compound has been investigated for its ability to inhibit the growth of certain bacteria, potentially leading to new antimicrobial agents.
  • Cancer Research : The compound's role in plant tumor formation raises questions about its potential effects on human cancer cells, warranting further investigation into its mechanisms and applications in oncology .

Case Studies and Research Findings

  • Plant Pathology : A study highlighted how this compound facilitates the growth of Agrobacterium tumefaciens, thereby contributing to our understanding of crown gall disease. This research underscores the importance of this compound in plant biology and pathology .
  • Synthesis Pathways : Researchers have examined various biosynthetic pathways involving histidine derivatives like this compound, revealing insights into metabolic processes within both plants and bacteria. These findings could inform agricultural practices aimed at enhancing plant resistance to pathogens .
  • Bioengineering : The manipulation of this compound synthesis pathways has been explored as a method to enhance crop resilience against diseases caused by Agrobacterium tumefaciens. By understanding how this compound functions within these pathways, scientists aim to develop genetically modified plants that can better withstand bacterial infections .

Data Table: Summary of this compound Applications

Application AreaDescriptionReferences
Plant PathologyRole in Agrobacterium tumefaciens growth and crown gall disease formation
Antimicrobial ActivityPotential use as an antimicrobial agent against specific bacterial strains
Cancer ResearchInvestigated for effects on cancer cell growth due to similarities with tumor-inducing compounds
BioengineeringGenetic modification strategies to enhance plant resistance through manipulation of this compound

Properties

IUPAC Name

(2S)-2-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMGAOPOGGLPBQ-MSZQBOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276579
Record name n-(1-carboxyethyl)-l-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25303-09-7, 85027-27-6
Record name Histopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025303097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-(1-carboxyethyl)-l-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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